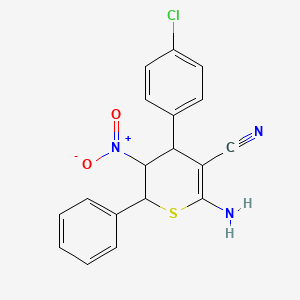![molecular formula C11H16N2 B14946492 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile](/img/structure/B14946492.png)
3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile is a complex organic compound with a unique structure It is characterized by its hexahydro-1,4-methanocyclopenta[c]pyrrole core, which is further modified by the presence of two methyl groups at positions 3a and 6a, and a carbonitrile group at position 1(2H)
Méthodes De Préparation
The synthesis of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications .
Analyse Des Réactions Chimiques
3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic effects, although specific applications in this field are still under investigation. In industry, it is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile can be compared with other similar compounds, such as 3a,6a-dimethyl-2-nitrohexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide While both compounds share a similar core structure, the presence of different functional groups (carbonitrile vsThe uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carbonitrile |
InChI |
InChI=1S/C11H16N2/c1-9-7-13-11(6-12)5-8(9)3-4-10(9,11)2/h8,13H,3-5,7H2,1-2H3 |
Clé InChI |
VTWMQWOGTQTYKI-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C1(CNC2(C3)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)


![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-](/img/structure/B14946448.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14946453.png)
![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B14946455.png)
![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)
![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)
